molecular formula C10H22N2OS B2877361 1-(2,2-Dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol CAS No. 1602930-24-4

1-(2,2-Dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol

Cat. No.: B2877361
CAS No.: 1602930-24-4
M. Wt: 218.36
InChI Key: MYRBRJJVHMZSMK-UHFFFAOYSA-N
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Description

1-(2,2-Dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol is a complex organic compound that features a thiomorpholine ring substituted with dimethyl groups and a propanol chain with a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol typically involves multi-step organic reactions. One common approach is to start with the thiomorpholine ring, which is then substituted with dimethyl groups. The propanol chain is introduced through a series of reactions involving alkylation and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, ensuring a more sustainable and versatile production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-(2,2-Dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structural features make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,2-Dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

    1-(2,2-Dimethylthiomorpholin-4-yl)-3-(ethylamino)propan-2-ol: Similar structure with an ethylamino group instead of a methylamino group.

    1-(2,2-Dimethylthiomorpholin-4-yl)-3-(dimethylamino)propan-2-ol: Features a dimethylamino group instead of a methylamino group.

Uniqueness: 1-(2,2-Dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-(2,2-dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2OS/c1-10(2)8-12(4-5-14-10)7-9(13)6-11-3/h9,11,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRBRJJVHMZSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CC(CNC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602930-24-4
Record name 1-(2,2-dimethylthiomorpholin-4-yl)-3-(methylamino)propan-2-ol
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